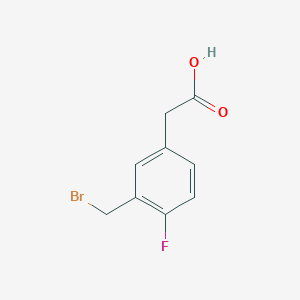

3-(Bromomethyl)-4-fluorophenylacetic acid

Description

Strategic Positioning as a Key Building Block in Advanced Chemical Syntheses

The strategic importance of 3-(Bromomethyl)-4-fluorophenylacetic acid lies in its capacity to serve as a versatile scaffold for the synthesis of a diverse array of more complex chemical entities. The bromomethyl group is a potent electrophile, readily participating in nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of functional groups, including amines, alcohols, thiols, and carbon nucleophiles, thereby enabling the construction of diverse molecular libraries for drug discovery and other applications.

The carboxylic acid group, on the other hand, provides a handle for amide bond formation, esterification, and other transformations central to the synthesis of biologically active compounds. cymitquimica.com This dual reactivity makes this compound a particularly attractive starting material for the synthesis of compounds with potential therapeutic applications. For instance, it is utilized in the development of anti-inflammatory and analgesic agents, where the phenylacetic acid motif is a common structural feature. chemimpex.com

Furthermore, the fluorine atom at the 4-position of the phenyl ring imparts unique properties to the molecule and its derivatives. The high electronegativity and small size of fluorine can significantly influence the electronic properties, lipophilicity, and metabolic stability of a molecule. In medicinal chemistry, the introduction of fluorine is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Historical Context and Evolution of its Research Significance

The research significance of fluorinated building blocks, in general, has grown exponentially with the increasing recognition of the beneficial effects of fluorine in bioactive molecules. Initially, the synthesis of such compounds was often challenging. However, the development of new synthetic methodologies has made a wide array of fluorinated intermediates, including this compound, more accessible.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 194019-11-9 |

| Molecular Formula | C9H8BrFO2 |

| Molecular Weight | 247.06 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95% |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8BrFO2 |

|---|---|

Molecular Weight |

247.06 g/mol |

IUPAC Name |

2-[3-(bromomethyl)-4-fluorophenyl]acetic acid |

InChI |

InChI=1S/C9H8BrFO2/c10-5-7-3-6(4-9(12)13)1-2-8(7)11/h1-3H,4-5H2,(H,12,13) |

InChI Key |

MELJFVYJCDTAJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)CBr)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromomethyl 4 Fluorophenylacetic Acid

Retrosynthetic Dissection and Identification of Precursor Molecules

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-(bromomethyl)-4-fluorophenylacetic acid, the analysis reveals several plausible disconnection points, leading to various potential precursor molecules.

The most logical primary disconnection is at the benzylic bromide, as this functional group is often introduced in the final stages of a synthesis to avoid undesired side reactions. This leads to the key precursor, 3-methyl-4-fluorophenylacetic acid .

A secondary disconnection breaks the bond between the phenyl ring and the acetic acid side chain. This suggests two main families of precursors:

A 3-methyl-4-fluorobenzyl synthon (such as a halide) that can be converted to the phenylacetic acid.

A 3-methyl-4-fluorophenyl synthon with a two-carbon side chain that can be elaborated into the carboxylic acid.

Further deconstruction of these precursors points towards simpler starting materials such as 3-methyl-4-fluorotoluene or 3-bromo-4-fluorobenzaldehyde . These precursors are strategically important for designing efficient synthetic routes.

| Precursor Molecule | Corresponding Synthetic Strategy |

| 3-Methyl-4-fluorophenylacetic acid | Late-stage benzylic bromination |

| 3-(Bromomethyl)-4-fluorobenzyl cyanide | Hydrolysis to the carboxylic acid |

| 3-(Bromomethyl)-4-fluoroacetophenone | Willgerodt-Kindler reaction |

| 3-Bromo-4-fluorobenzoic acid | Arndt-Eistert homologation |

| 3-Methyl-4-fluorotoluene | Side-chain functionalization and homologation |

Comprehensive Analysis of Established Synthetic Routes

Established synthetic routes for this compound can be broadly categorized into linear and convergent approaches.

Linear syntheses involve a sequential modification of a single starting material. A plausible linear route to this compound could begin with 3-methyl-4-fluorotoluene .

One potential pathway involves the following steps:

Oxidation: The methyl group of 3-methyl-4-fluorotoluene is oxidized to a carboxylic acid, yielding 3-methyl-4-fluorobenzoic acid .

Homologation: The benzoic acid is then converted to the corresponding phenylacetic acid. A common method for this one-carbon chain extension is the Arndt-Eistert reaction . wikipedia.orgorganic-chemistry.org This process involves converting the carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) and a subsequent Wolff rearrangement in the presence of water to form 3-methyl-4-fluorophenylacetic acid . organic-chemistry.orgnrochemistry.com

Benzylic Bromination: The final step is the bromination of the benzylic methyl group. This is typically achieved using a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in the presence of a brominating agent such as N-bromosuccinimide (NBS). wikipedia.org

An alternative linear approach could start from 3-bromo-4-fluorobenzaldehyde . nih.govsigmaaldrich.com

Side Chain Formation: The aldehyde can be converted to the phenylacetic acid derivative through various methods, including the Strecker synthesis followed by hydrolysis, or by conversion to the corresponding benzyl (B1604629) alcohol, then to the benzyl cyanide, and finally hydrolysis to the acid.

Bromination: The bromine atom on the ring would then be in the incorrect position and would require a more complex series of reactions to be moved to the benzylic position, making this a less direct route.

A hypothetical convergent route might involve:

Fragment A Synthesis: Preparation of a 4-fluoro-3-methylphenyl fragment with a reactive group suitable for coupling, such as a boronic acid.

Fragment B Synthesis: Preparation of a two-carbon building block that will form the acetic acid side chain, for example, ethyl bromoacetate.

Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, could be employed to join the two fragments.

Final Bromination: The resulting 3-methyl-4-fluorophenylacetic acid ester would then be hydrolyzed and the benzylic methyl group brominated as in the linear approach.

While specific examples for this exact molecule are not prevalent in the literature, this strategy is widely used for analogous structures. organic-chemistry.org

Exploration of Novel and Emerging Synthetic Pathways

Research into more efficient and sustainable synthetic methods is ongoing. Novel catalytic and stereoselective approaches hold promise for the synthesis of complex molecules like this compound.

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and reduce waste. For the synthesis of the target compound, several catalytic steps could be envisioned:

C-H Activation: Direct catalytic C-H activation and functionalization of the methyl group of a precursor like 4-fluorotoluene could provide a more direct route to the phenylacetic acid side chain, bypassing multiple steps.

Catalytic Carbonylation: Rhodium-catalyzed carbonylation of a suitable benzyl halide precursor could be an alternative to traditional methods for introducing the carboxylic acid group. google.com

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times, particularly in steps like the Willgerodt-Kindler reaction or the hydrolysis of nitriles. researchgate.netrsc.org

| Catalytic Method | Potential Application | Advantage |

| C-H Activation | Direct carboxylation of a methyl group | Atom economy, reduced step count |

| Rhodium-Catalyzed Carbonylation | Conversion of a benzyl halide to a carboxylic acid | Milder conditions, functional group tolerance |

| Microwave-Assisted Synthesis | Acceleration of thermal reactions | Reduced reaction times, improved yields |

The target molecule, this compound, is achiral. Therefore, stereoselective and diastereoselective synthesis is not directly applicable. However, if a chiral center were to be introduced, for instance, by adding a substituent to the alpha-carbon of the acetic acid side chain, then stereocontrol would become a critical consideration.

In such a hypothetical scenario, methods for asymmetric synthesis would be required. For example, a chiral auxiliary could be used to direct the stereochemical outcome of the side-chain formation, or an enantioselective catalytic reaction could be employed. While not relevant to the synthesis of the title compound itself, these considerations are crucial in the broader context of synthesizing related, biologically active molecules.

Integration of Green Chemistry Principles in Synthetic Design

Key areas for the integration of green chemistry in the synthesis of this compound include the use of less hazardous reagents, the development of catalytic instead of stoichiometric processes, and the design of energy-efficient reaction pathways. Traditional bromination methods often rely on elemental bromine or other hazardous brominating agents, which pose significant safety and environmental risks. acsgcipr.org Modern approaches, however, are exploring the use of safer alternatives and catalytic systems to minimize these hazards. digitellinc.comrsc.org

Development of Solvent-Free Reaction Methodologies

A significant contributor to the environmental impact of chemical synthesis is the extensive use of organic solvents, which are often volatile, flammable, toxic, and difficult to recycle. Consequently, the development of solvent-free reaction methodologies is a cornerstone of green synthetic design. For the synthesis of this compound, which typically involves the side-chain bromination of a precursor like (4-fluoro-3-methylphenyl)acetic acid, eliminating the solvent can lead to a multitude of benefits, including reduced waste, lower processing costs, and enhanced safety.

One promising solvent-free approach is mechanochemistry , where mechanical force, such as ball milling, is used to initiate and sustain chemical reactions. colab.wsrwth-aachen.de This technique has been successfully applied to a variety of organic transformations, including halogenations. The high energy input from milling can promote reactions between solid-state reactants without the need for a solvent. For the benzylic bromination required to produce this compound, a solid-state reaction between (4-fluoro-3-methylphenyl)acetic acid and a solid brominating agent like N-bromosuccinimide (NBS) in a ball mill could be a viable solvent-free route. colab.ws

Another avenue for solvent-free synthesis involves the use of quaternary ammonium (B1175870) tribromides , which are solid and stable brominating reagents. acgpubs.org These reagents can be mixed directly with the substrate, and the reaction can be initiated by thermal means, often requiring only gentle heating. acgpubs.org This method avoids the use of large volumes of solvent and simplifies product isolation. acgpubs.org A comparison of different brominating agents suitable for solvent-free benzylic bromination is presented in the table below.

| Brominating Agent | Physical State | Advantages in Solvent-Free Reactions |

| N-Bromosuccinimide (NBS) | Solid | Easy to handle, commercially available, suitable for mechanochemical reactions. colab.ws |

| Quaternary Ammonium Tribromides (e.g., TBATB, TEATB) | Solid | Stable, non-volatile, reaction can be initiated by gentle heating. acgpubs.org |

| Tribromoisocyanuric Acid (TBCA) | Solid | High bromine content, efficient for benzylic brominations. researchgate.net |

The development of such solvent-free methodologies not only aligns with the principles of green chemistry but also offers potential for process intensification, leading to higher throughput and reduced manufacturing costs. rsc.org

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. scranton.edu A high atom economy indicates that most of the atoms from the starting materials are utilized in the final product, resulting in minimal waste. In contrast, reactions with low atom economy generate significant amounts of byproducts that must be managed as waste.

The following table provides a theoretical comparison of the atom economy for the benzylic bromination of a simplified model substrate (toluene to benzyl bromide) using different brominating agents, which can be extrapolated to the synthesis of this compound.

| Reaction | Reactants | Desired Product | Byproducts | % Atom Economy |

| Toluene + Br₂ | Toluene, Bromine | Benzyl Bromide | Hydrogen Bromide | 52% |

| Toluene + NBS | Toluene, N-Bromosuccinimide | Benzyl Bromide | Succinimide | 45% |

Note: The atom economy is calculated as (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%. The values are illustrative for a model reaction.

Waste minimization extends beyond atom economy to consider all materials used in a process, including solvents, catalysts, and reagents used in workup and purification. inventivapharma.com Strategies for waste minimization in the synthesis of this compound include:

Catalytic Processes: Employing catalytic methods, such as using a recyclable catalyst for bromination, avoids the use of stoichiometric reagents that end up as waste. rsc.org

Process Intensification: Continuous flow reactors can improve reaction control, reduce byproduct formation, and minimize solvent usage compared to batch processes. rsc.org

Byproduct Valorization: Exploring potential uses for byproducts can turn waste streams into valuable secondary products.

By integrating these principles of green chemistry, the synthesis of this compound can be made more sustainable, safer, and economically viable.

Reactivity Profiles and Mechanistic Investigations of 3 Bromomethyl 4 Fluorophenylacetic Acid

Reactions Involving the Bromomethyl Moiety

The bromomethyl group attached to the fluorinated phenyl ring is a primary benzylic halide. This structural feature allows it to participate in a variety of reactions, including nucleophilic substitutions, radical-mediated transformations, and elimination reactions.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

The benzylic position of 3-(Bromomethyl)-4-fluorophenylacetic acid makes it susceptible to nucleophilic substitution reactions. Due to its nature as a primary halide, it readily undergoes SN2 reactions. However, the proximity of the phenyl ring also allows for the stabilization of a potential carbocation intermediate through resonance, making an SN1 pathway also plausible under certain conditions.

In an SN2 (Substitution Nucleophilic Bimolecular) reaction, a nucleophile directly attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion in a single, concerted step. This pathway is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents.

Conversely, the SN1 (Substitution Nucleophilic Unimolecular) pathway involves a two-step mechanism. The first and rate-determining step is the departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation. This carbocation is then rapidly attacked by a nucleophile. SN1 reactions are favored by weak nucleophiles, polar protic solvents, and conditions that promote carbocation formation.

The following table summarizes typical nucleophilic substitution reactions involving the bromomethyl group:

| Nucleophile | Reagent Example | Product | Reaction Type |

| Amine | Primary or Secondary Amine | 3-(Aminomethyl)-4-fluorophenylacetic acid derivative | SN2 |

| Hydroxide | Sodium Hydroxide | 3-(Hydroxymethyl)-4-fluorophenylacetic acid | SN1/SN2 |

| Alkoxide | Sodium Methoxide | 3-(Methoxymethyl)-4-fluorophenylacetic acid | SN2 |

| Cyanide | Sodium Cyanide | 3-(Cyanomethyl)-4-fluorophenylacetic acid | SN2 |

Radical-Mediated Transformations and Coupling Reactions

The benzylic C-Br bond in this compound can undergo homolytic cleavage under the influence of radical initiators or light, generating a resonance-stabilized benzylic radical. This reactive intermediate can then participate in various radical-mediated transformations and coupling reactions.

One common example is radical bromination , where the benzylic position of a related precursor, 3-methyl-4-fluorophenylacetic acid, could be selectively brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide. This reaction proceeds via a free radical chain mechanism.

Furthermore, the benzylic bromide can participate in coupling reactions . For instance, it can be coupled with various organometallic reagents or undergo metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

| Reaction Type | Reagents | Intermediate | Product |

| Radical Bromination (of precursor) | N-Bromosuccinimide (NBS), AIBN | Benzylic radical | This compound |

| Radical Coupling | Organometallic reagent (e.g., Grignard) | Benzylic radical | C-C coupled product |

Elimination Reactions for Unsaturated Systems

Under the influence of a strong, sterically hindered base, this compound can undergo elimination reactions to form an unsaturated system. The most common mechanism for primary halides is the E2 (Elimination Bimolecular) pathway. In this concerted reaction, the base abstracts a proton from the carbon adjacent to the bromomethyl group (the alpha-carbon of the acetic acid moiety), while simultaneously, the bromide ion departs, leading to the formation of a double bond.

However, due to the acidity of the carboxylic acid proton, this reaction can be complex and may require protection of the carboxyl group to achieve the desired outcome.

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is another key site for chemical modification, allowing for a range of derivatizations, as well as reduction and oxidation reactions.

Esterification, Amidation, and Related Derivatizations

The carboxylic acid can be readily converted into a variety of derivatives, most notably esters and amides.

Esterification is typically achieved by reacting this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is a reversible reaction known as the Fischer esterification. To drive the equilibrium towards the product, an excess of the alcohol is often used, or water is removed as it is formed.

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This reaction is often facilitated by coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid towards nucleophilic attack by the amine. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an amine.

The following table provides an overview of these derivatization reactions:

| Reaction | Reagent(s) | Product |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Methyl 3-(bromomethyl)-4-fluorophenylacetate |

| Amidation | Amine (e.g., Primary amine), Coupling Agent (e.g., DCC) | N-substituted 2-(3-(bromomethyl)-4-fluorophenyl)acetamide |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | 3-(Bromomethyl)-4-fluorophenylacetyl chloride |

Reduction and Oxidation Pathways of the Carboxyl Group

The carboxylic acid functionality can undergo both reduction and oxidation, although the latter is less common for phenylacetic acid derivatives.

Reduction of the carboxylic acid group in this compound can be achieved using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that can reduce the carboxylic acid to a primary alcohol, yielding 2-(3-(bromomethyl)-4-fluorophenyl)ethanol. It is important to note that LiAlH₄ will also reduce the benzylic bromide if not controlled. A milder reducing agent, such as borane (BH₃), can also be used and may offer better chemoselectivity, preserving the bromomethyl group.

Oxidation of the carboxylic acid group itself is generally difficult under standard conditions. However, the benzylic position of the acetic acid side chain is susceptible to oxidation under harsh conditions, which could potentially lead to cleavage of the C-C bond. More relevant are oxidative decarboxylation reactions, though these are less common for simple phenylacetic acids.

| Transformation | Reagent(s) | Product |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) | 2-(3-(Bromomethyl)-4-fluorophenyl)ethanol |

| Oxidation | Strong Oxidizing Agent (e.g., KMnO₄, hot) | Potential for ring oxidation and side-chain cleavage |

Aromatic Ring Functionalization and Reactivity

The reactivity of the aromatic ring in this compound is theoretically governed by the cumulative effects of its substituents: the electron-withdrawing fluorine atom, the electron-donating (via hyperconjugation) and sterically demanding bromomethyl group, and the deactivating carboxyl group of the acetic acid side chain.

Electrophilic Aromatic Substitution Reactions of the Fluorophenyl Ring

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. researchgate.net In the case of this compound, the directing effects of the substituents would be crucial in determining the position of incoming electrophiles. The fluorine atom is an ortho,para-directing group, while the acetic acid group is generally a meta-director. The bromomethyl group's influence is more complex, potentially exerting both steric and electronic effects.

A hypothetical electrophilic substitution reaction, such as nitration or halogenation, would likely result in a mixture of products, with the regioselectivity being a delicate balance of these competing directing effects. However, without specific experimental data, any prediction of the major product would be speculative. No published studies were found that detail the outcomes of such reactions on this specific substrate.

Ortho-Directed Metallation and Related Functionalization

Ortho-directed metallation (DoM) is a powerful synthetic tool that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent functionalization of an aromatic ring, typically with organolithium reagents. researchgate.netresearchgate.net For this compound, the carboxylic acid group, after in-situ deprotonation, could potentially act as a DMG, directing metallation to the ortho position.

However, the presence of the acidic proton of the carboxylic acid and the electrophilic benzylic bromide complicates this type of reaction. The strong base used for metallation would readily deprotonate the carboxylic acid, and could also potentially react with the bromomethyl group. No literature is available that describes successful ortho-directed metallation of this compound.

Influence of the Fluorine Substituent on Aromatic Reactivity

The fluorine atom at the 4-position is expected to exert a significant influence on the reactivity of the aromatic ring. As the most electronegative element, fluorine deactivates the ring towards electrophilic attack through a strong inductive effect (-I). Conversely, it can donate electron density to the ring via a resonance effect (+R), which directs incoming electrophiles to the ortho and para positions. In the case of this compound, the position para to the fluorine is already substituted.

The deactivating nature of fluorine would necessitate harsher reaction conditions for electrophilic aromatic substitution compared to a non-fluorinated analogue. While the influence of fluorine on aromatic reactivity is a well-established principle in organic chemistry, specific quantitative data on its effect within the molecular framework of this compound is not documented.

Advanced Mechanistic Studies of this compound Reactions

Advanced mechanistic studies, such as kinetic investigations and isotopic labeling experiments, are crucial for a deep understanding of reaction pathways. Unfortunately, the scientific literature lacks such studies specifically for this compound.

Kinetic Investigations and Reaction Rate Determinations

Kinetic studies would provide invaluable data on the rates of reactions involving this compound, offering insights into the energy barriers of different reaction pathways and the influence of reaction conditions. For instance, determining the rate constants for nucleophilic substitution at the benzylic carbon versus potential aromatic substitution reactions would quantify the relative reactivity of these two sites. At present, no such kinetic data for this compound has been published.

Isotopic Labeling Experiments for Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, thereby elucidating the reaction mechanism. nih.gov For example, substituting a specific hydrogen atom with deuterium or a carbon atom with ¹³C in the this compound molecule could help to clarify reaction pathways in complex transformations. There are no reports of isotopic labeling studies having been conducted on this specific compound to investigate its reaction mechanisms.

Computational Chemistry and Theoretical Aspects of 3 Bromomethyl 4 Fluorophenylacetic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and energetic landscape of a molecule. For 3-(bromomethyl)-4-fluorophenylacetic acid, these calculations would typically be initiated with geometry optimization to find the lowest energy conformation of the molecule. Density Functional Theory (DFT) is a widely used method for such calculations, offering a good balance between accuracy and computational cost. nrel.govijcce.ac.irresearchgate.net A common approach would involve the B3LYP functional with a basis set like 6-311++G(d,p), which is adept at handling organic molecules containing halogens. ijcce.ac.irresearchgate.net

These calculations can determine a variety of key electronic and energetic parameters:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of non-covalent interactions and chemical reactions.

Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken or Natural Bond Orbital (NBO) analysis) helps in understanding the polarity of bonds and the electrostatic interactions within the molecule and with other molecules.

Thermochemical Properties: These calculations can also yield important energetic data such as the standard enthalpy of formation and Gibbs free energy, which are crucial for understanding the molecule's stability and its behavior in chemical reactions.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

Theoretical Modeling of Reaction Pathways and Transition State Analysis

Theoretical modeling can be employed to explore potential synthetic routes to this compound or to predict its degradation pathways. This involves mapping the potential energy surface of a reaction, identifying reactants, products, and any intermediates. A crucial aspect of this is locating the transition state, which represents the energy maximum along the reaction coordinate. mit.edulibretexts.org

Methods like the nudged elastic band (NEB) or synchronous transit-guided quasi-Newton (STQN) methods are commonly used to find transition state structures. libretexts.org Once a transition state is located, its structure can be confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. libretexts.org

For this compound, theoretical modeling could investigate reactions such as:

Nucleophilic Substitution: The bromomethyl group is a reactive site for S(_N)2 reactions. Computational modeling could predict the activation energies for reactions with various nucleophiles, providing insight into the feasibility and kinetics of such transformations.

Esterification: The carboxylic acid group can undergo esterification. Transition state analysis could elucidate the mechanism and energy barriers for this reaction with different alcohols.

| Reaction Coordinate | Parameter | Value |

|---|---|---|

| Reactants | Relative Energy | 0.0 kcal/mol |

| C-Br Bond Length | 1.95 Å | |

| C-Nu Bond Length | > 3.0 Å | |

| Transition State | Activation Energy | +20.5 kcal/mol |

| C-Br Bond Length | 2.20 Å | |

| C-Nu Bond Length | 2.20 Å | |

| Products | Relative Energy | -10.0 kcal/mol |

| C-Br Bond Length | > 3.0 Å | |

| C-Nu Bond Length | 1.85 Å |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the bromomethyl and acetic acid side chains means that this compound can exist in multiple conformations. Understanding the relative energies of these conformers is important as the dominant conformation can influence the molecule's physical properties and biological activity. Conformational analysis is essential for studying flexible molecules. researchgate.networldscientific.com

A systematic conformational search can be performed using molecular mechanics force fields, followed by higher-level quantum mechanical calculations to refine the energies of the most stable conformers. This would identify the global minimum energy structure and the population of other low-energy conformers at a given temperature.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule in different environments, such as in a solvent. bioinformaticsreview.comacs.orgbioexcel.eu By simulating the motion of the molecule over time, MD can reveal:

Conformational Transitions: The frequency and pathways of transitions between different conformational states.

Solvation Effects: How the presence of a solvent influences the preferred conformation and the dynamics of the side chains.

Intramolecular Interactions: The nature and duration of intramolecular hydrogen bonds or other non-covalent interactions.

| Conformer | Dihedral Angle (C-C-C-Br) | Relative Energy (kcal/mol) | Boltzmann Population (298 K) |

|---|---|---|---|

| 1 (Global Minimum) | 175° | 0.00 | 75% |

| 2 | 65° | 1.25 | 20% |

| 3 | -70° | 2.50 | 5% |

Computational Prediction of Intermolecular Interactions Relevant to Synthetic Design

The design of synthetic processes and the control of solid-state properties (e.g., crystal packing) rely on a thorough understanding of intermolecular interactions. Computational methods can predict the nature and strength of these interactions, which is particularly relevant for crystal engineering. ias.ac.innih.govmdpi.com

For this compound, key intermolecular interactions would include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely leading to the formation of dimers or chains in the solid state.

Halogen Bonding: The bromine and fluorine atoms can participate in halogen bonding, where the halogen acts as an electrophilic species.

π-π Stacking: The aromatic rings can interact through π-π stacking.

Computational analysis of these interactions can be performed by studying molecular dimers or clusters. Methods such as Symmetry-Adapted Perturbation Theory (SAPT) can decompose the interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion forces. This detailed understanding can aid in the rational design of cocrystals or in predicting the morphology of crystalline materials. mdpi.com

| Interaction Type | Interacting Groups | Estimated Interaction Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bond | -COOH --- HOOC- | -8.0 to -12.0 |

| Halogen Bond | C-Br --- O=C | -1.5 to -3.0 |

| π-π Stacking | Phenyl Ring --- Phenyl Ring | -2.0 to -4.0 |

Future Perspectives and Emerging Research Directions

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

The future development of applications for 3-(Bromomethyl)-4-fluorophenylacetic acid is intrinsically linked to the availability of efficient, sustainable, and scalable synthetic routes. Current synthetic approaches likely rely on classical benzylic bromination of a substituted toluene precursor. Future research will undoubtedly focus on improving these methods.

Key Research Thrusts:

Greener Bromination Reagents and Catalysts: A shift away from traditional brominating agents like N-bromosuccinimide (NBS) towards more atom-economical and environmentally benign alternatives will be a key focus. The in-situ generation of bromine or the use of catalytic systems that minimize waste are promising avenues. researchgate.net

Photochemical and Electrochemical Methods: Light- and electricity-driven reactions offer sustainable alternatives to thermally initiated processes. researchgate.net The development of continuous-flow photochemical or electrochemical bromination methods could significantly improve safety, selectivity, and scalability.

Biocatalytic Approaches: The use of enzymes for selective halogenation is a rapidly growing field. While challenging, the development of a biocatalyst for the specific bromination of the methyl group on a 4-fluorophenylacetic acid precursor would represent a significant leap in sustainable synthesis.

Data on Potential Synthetic Improvements:

| Synthetic Approach | Potential Advantages | Key Challenges |

| Catalytic Bromination | Reduced waste, higher selectivity, milder reaction conditions. | Catalyst cost and stability, optimization of reaction parameters. |

| Photochemical Flow Synthesis | Enhanced safety, precise control over reaction time and temperature, improved scalability. researchgate.net | Reactor design, quantum yield optimization, potential for side reactions. |

| Electrochemical Synthesis | Avoidance of hazardous reagents, direct use of electricity as a "green" reagent. | Electrode material selection, electrolyte optimization, cell design. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, substrate scope limitations, operational stability. |

Exploration of Novel Reactivity and Transformative Pathways

The reactivity of this compound is dominated by the interplay between the benzylic bromide and the carboxylic acid functional groups. While nucleophilic substitution at the bromomethyl position is the most apparent transformation, future research will likely uncover more nuanced and transformative reactivity.

Areas for Exploration:

Tandem and Cascade Reactions: The dual functionality of the molecule is ripe for the design of tandem or cascade reactions. For instance, an initial nucleophilic substitution could be followed by an intramolecular cyclization involving the carboxylic acid, leading to the rapid construction of complex heterocyclic scaffolds.

Metal-Catalyzed Cross-Coupling Reactions: The benzylic bromide can participate in a variety of metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. Exploration of novel coupling partners and catalytic systems will expand the synthetic utility of this building block.

Generation of Reactive Intermediates: The bromomethyl group can serve as a precursor to other reactive intermediates, such as organometallic reagents or benzylic radicals. Harnessing these intermediates will open up new avenues for chemical transformations.

Hypothetical Transformative Pathways:

| Starting Material | Reagents and Conditions | Product Type | Potential Application |

| This compound | Amine nucleophile, base | Substituted isoindolinone | Pharmaceutical synthesis |

| This compound | Palladium catalyst, boronic acid | Aryl-substituted phenylacetic acid | Medicinal chemistry |

| This compound | Reducing agent, radical initiator | Fluorinated dihydro-isobenzofuran | Materials science |

Expansion of Applications in Diverse Chemical Fields and Interdisciplinary Research

While currently recognized as a pharmaceutical intermediate, the unique structural features of this compound make it a candidate for applications in a broader range of chemical and interdisciplinary fields. synhet.com

Potential Application Areas:

Medicinal Chemistry and Drug Discovery: Beyond its role as an intermediate, the compound itself or its direct derivatives could be investigated as bioactive molecules. nih.gov The fluorophenylacetic acid motif is present in some non-steroidal anti-inflammatory drugs, and the bromomethyl group allows for covalent modification of biological targets.

Agrochemical Synthesis: The introduction of fluorine atoms into agrochemicals is a common strategy to enhance their efficacy and metabolic stability. semanticscholar.orgnih.gov this compound could serve as a valuable building block for the synthesis of novel pesticides and herbicides.

Materials Science: The aromatic ring and reactive handles make this molecule suitable for incorporation into polymers and functional materials. For example, it could be used to synthesize monomers for specialty polymers with tailored optical or electronic properties.

Chemical Biology: The bromomethyl group can act as a reactive probe for labeling proteins and other biomolecules, enabling studies of biological processes.

Integration with Flow Chemistry, Automation, and Artificial Intelligence in Chemical Synthesis

The future of chemical synthesis lies in the integration of advanced technologies to accelerate discovery and optimize processes. The synthesis and application of this compound are well-suited to benefit from these innovations.

Technological Integration:

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and process control, particularly for potentially hazardous reactions like bromination. researchgate.netresearchgate.netnih.gov The development of a continuous flow process for the synthesis of this compound would be a major step towards its large-scale and sustainable production. researchgate.net

Automation and High-Throughput Experimentation: Automated synthesis platforms can be used to rapidly screen reaction conditions and explore the reactivity of this compound with a wide range of substrates. This would accelerate the discovery of new applications and optimize synthetic routes.

Artificial Intelligence and Machine Learning: AI and machine learning algorithms can be employed to predict the outcomes of reactions, suggest optimal synthetic pathways, and even control automated synthesis platforms in real-time. beilstein-journals.orgprecedenceresearch.combeilstein-journals.orgnih.govsemanticscholar.org This data-driven approach will be instrumental in unlocking the full synthetic potential of this and other complex building blocks. beilstein-journals.orgnih.govsemanticscholar.org

Future Workflow:

| Stage | Technology | Benefit |

| Synthetic Route Design | AI-powered retrosynthesis tools | Identification of novel and efficient synthetic pathways. |

| Reaction Optimization | Automated high-throughput experimentation platforms | Rapid screening of catalysts, solvents, and reaction conditions. |

| Process Scale-up | Continuous flow reactors | Safe, efficient, and scalable production. |

| Discovery of New Applications | Machine learning models to predict reactivity and properties | Accelerated identification of new uses in medicine, agriculture, and materials. |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(Bromomethyl)-4-fluorophenylacetic acid with high purity?

- Methodology : Focus on bromomethylation of 4-fluorophenylacetic acid precursors using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or photochemical activation). Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the product. Monitor purity by HPLC (≥99% as per ) and confirm structural integrity via -NMR (e.g., δ 4.2–4.5 ppm for -CHBr) and FTIR (C=O stretch at ~1700 cm) .

- Data Validation : Cross-check melting points (mp) against literature values (e.g., mp 98–104°C for 3-bromophenylacetic acid analogs in ).

Q. Which analytical techniques are optimal for characterizing this compound?

- Recommended Methods :

- HPLC : Use reverse-phase columns (e.g., LiChrosorb® RP-8, ) with UV detection (λ = 254 nm) to assess purity.

- Mass Spectrometry (MS) : Confirm molecular weight (calculated: 261.06 g/mol) via ESI-MS or GC-MS.

- NMR : Assign peaks using - and -NMR, focusing on bromomethyl (-CHBr) and fluorine coupling patterns (e.g., splitting) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data for brominated phenylacetic acids?

- Root-Cause Analysis : Variations in mp (e.g., 98–104°C vs. 114–117°C for 3- vs. 4-bromophenylacetic acid in ) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and recrystallize samples with solvents of varying polarity.

- Spectral Interpretation : Compare experimental IR data (e.g., C-Br stretch at ~600 cm) against reference spectra ( ) to validate assignments .

Q. What strategies optimize the reactivity of the bromomethyl group in cross-coupling reactions?

- Experimental Design : Test palladium-catalyzed Suzuki-Miyaura couplings using arylboronic acids. Use anhydrous conditions (e.g., THF, 60°C) and ligands like Pd(PPh). Monitor reaction progress via TLC (silica gel, iodine staining).

- Challenges : Competing elimination or hydrolysis of the bromomethyl group may occur; mitigate this by using mild bases (e.g., KCO) and low moisture .

Q. How does computational modeling predict the acid dissociation constant (pKa) of this compound?

- Methodology : Employ density functional theory (DFT) with solvation models (e.g., COSMO-RS) to calculate pKa. Validate predictions against experimental potentiometric titrations in aqueous ethanol.

- Data Correlation : Compare results with structurally similar compounds (e.g., pKa ~2.8–3.5 for 4-fluorophenylacetic acid analogs) .

Specialized Research Applications

Q. What are the environmental implications of this compound degradation products?

- Analytical Approach : Simulate hydrolysis under acidic/basic conditions (e.g., 0.1M HCl/NaOH, 25°C) and analyze degradation products via LC-MS. Focus on detecting fluorinated byproducts (e.g., 4-fluorophenylacetic acid) using fragmentation patterns.

- Surface Adsorption Studies : Use microspectroscopic imaging ( ) to assess interactions with indoor surfaces (e.g., silica or cellulose) under varying humidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.